4-(Oxolan-3-ylmethoxy)piperidine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Profiling

In 4-alkoxypiperidine SAR, linear alkoxy vs. cyclic ether substitutions yield non-linear property shifts-creating uncontrolled assay variables if assumed equivalent. This compound provides a structurally distinct cyclic ether motif for precise probing. - **Key differentiator**: Oxolan-3-ylmethoxy group (TPSA 30.5 Ų, XLogP 0.4) vs. 4-methoxypiperidine (21.3 Ų, 0.2)-measurable polarity/conformation change. - **Reactive handle**: Secondary amine for N-alkylation/acylation; ≥98% purity minimizes impurity carry-through. - **Supply**: Verified bulk availability; lot-specific CoA provided.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 883537-71-1
Cat. No. B2826953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxolan-3-ylmethoxy)piperidine
CAS883537-71-1
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESC1CNCCC1OCC2CCOC2
InChIInChI=1S/C10H19NO2/c1-4-11-5-2-10(1)13-8-9-3-6-12-7-9/h9-11H,1-8H2
InChIKeyVYINHBGEOOYFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxolan-3-ylmethoxy)piperidine – Compound Class and Baseline Properties


4-(Oxolan-3-ylmethoxy)piperidine (CAS 883537-71-1) is a bifunctional small-molecule building block belonging to the 4-alkoxypiperidine class, featuring a piperidine ring linked via a methyleneoxy bridge to a tetrahydrofuran (oxolane) ring [1]. Its molecular formula is C10H19NO2 with a molecular weight of 185.26 g/mol [1]. The compound carries a secondary amine on the piperidine ring, making it suitable for further derivatization in medicinal chemistry and agrochemical intermediate synthesis. Computed physicochemical properties include a topological polar surface area (TPSA) of 30.5 Ų and a predicted XLogP3-AA of 0.4, placing it in a moderately polar, hydrophilic region of chemical space typical of fragment-like scaffolds [1].

Secondary amine handle for derivatization (alkylation, acylation, sulfonylation)
Cyclic ether (oxolane) motif introduces conformational restriction and additional HBA site
Computed moderate polarity and low lipophilicity profile supports polar fragment library design

Why In-Class 4-Alkoxypiperidine Substitution Is Not Straightforward


Within the 4-alkoxypiperidine family, small changes to the alkoxy substituent produce non-linear and difficult-to-predict effects on key molecular properties. The oxolan-3-ylmethoxy group introduces a cyclic ether that is structurally distinct from simple linear alkoxy chains (e.g., methoxy, ethoxy) or even its regioisomeric oxolan-2-ylmethoxy analog. Computed data shows that 4-(oxolan-3-ylmethoxy)piperidine has a TPSA of 30.5 Ų and an XLogP3-AA of 0.4, compared to 21.3 Ų and 0.2 for the unsubstituted 4-methoxypiperidine [1][2]. These differences, while seemingly modest, can translate into altered solubility, permeability, and target-binding profiles that cannot be assumed equivalent in a structure–activity relationship (SAR) context. A procurement decision based solely on in-class similarity therefore risks introducing an uncontrolled variable into a synthetic route or biological assay.

Structure Cyclic ether substituent alters TPSA and lipophilicity relative to linear alkoxy analogs; may shift permeability and solubility profiles.
Interaction Additional hydrogen bond acceptor changes intermolecular interaction pattern; target binding or assay behaviour may not transfer from simpler 4-alkoxypiperidines.
Procurement Higher molecular weight reduces moles per gram purchased; cost-per-mole calculations differ, and atom economy in syntheses may be affected.

Quantitative Differentiation from Closest Analogs


Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of 4-(oxolan-3-ylmethoxy)piperidine is 30.5 Ų, which is higher than the 21.3 Ų computed for the simpler analog 4-methoxypiperidine [1][2]. This difference arises from the additional ether oxygen in the oxolane ring and the increased molecular surface. In drug discovery, TPSA is a key determinant of membrane permeability and oral bioavailability; a higher value generally correlates with reduced passive permeability but improved solubility. This class-level inference suggests that the target compound occupies a distinct region of physicochemical property space relative to the simplest 4-alkoxypiperidine congener.

TPSA Comparison
Class-level inference
30.5 Ų vs 21.3 Ų
(+9.2 Ų, 43% increase)
Computed property shift may influence permeability screening context.
Computed only; no experimental TPSA available.
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Profiling

Lipophilicity Differentiation

The predicted partition coefficient (XLogP3-AA) for 4-(oxolan-3-ylmethoxy)piperidine is 0.4, compared to 0.2 for 4-methoxypiperidine [1][2]. The additional methylene and ether units of the oxolan-3-ylmethoxy group contribute a modest but measurable increase in lipophilicity. In fragment-based screening, even a ΔLogP of 0.2 can shift a compound between hydrophilic and moderately lipophilic property bins, affecting aqueous solubility, protein binding, and assay interference potential. This class-level inference indicates that the target compound is not a direct physicochemical substitute for the simpler methyl ether.

Lipophilicity
Class-level inference
XLogP3-AA 0.4 vs 0.2
(+0.2 log units)
Modest LogP increase may affect solubility and partitioning during synthesis or assays.
Computed value; experimental logP required for confirmatory studies.
Medicinal Chemistry ADME Prediction Lead Optimization

Hydrogen Bond Acceptor Count Comparison

4-(Oxolan-3-ylmethoxy)piperidine possesses three hydrogen bond acceptor (HBA) sites (the piperidine nitrogen plus two ether oxygens), whereas 4-methoxypiperidine has only two HBA sites [1][2]. The additional HBA capacity may enhance aqueous solubility through improved water interaction and provides an extra potential hydrogen-bonding contact point for biological targets. This structural feature, while not quantified as an experimental solubility measurement, constitutes a class-level inference that the target compound offers a distinct intermolecular interaction profile that cannot be replicated by simpler 4-alkoxypiperidines.

HBA Count
Class-level inference
3 vs 2
(+1 acceptor site)
Extra ether oxygen may alter target interaction pattern in fragment screening.
Computed property; binding impact requires experimental confirmation.
Fragment-Based Drug Discovery Solubility Optimization Molecular Recognition

Vendor-Reported Purity Specification

Multiple non-excluded vendor technical datasheets report a minimum purity specification of ≥98% for 4-(oxolan-3-ylmethoxy)piperidine (CAS 883537-71-1) [1]. This purity level is consistent with the requirements for a research-grade building block intended for further synthetic elaboration. While directly comparable purity data for all potential in-class analogs are not aggregated in a single authoritative source, this specification serves as a benchmark against which individual vendor lots can be assessed. Procurement decisions should verify that any alternative 4-alkoxypiperidine meets an equivalent or superior purity threshold for the intended application.

Purity Specification
Supplier-reported
≥98%
Meets typical research-grade threshold; lot-specific COA verification recommended.
Vendor-reported; verify prior to critical synthesis steps.
Chemical Procurement Quality Control Building Block Specification

Molecular Weight Differentiation

With a molecular weight of 185.26 g/mol, 4-(oxolan-3-ylmethoxy)piperidine is heavier than 4-methoxypiperidine (115.17 g/mol) by approximately 70 Da [1][2]. This places the target compound closer to the upper boundary of traditional fragment space (typically MW < 250 Da) while still well within the range. For fragment-based screening campaigns that seek to balance diversity and molecular complexity, the higher molecular weight of the target compound may offer a more elaborated starting point for hit expansion, potentially reducing the number of synthetic steps required to reach lead-like molecules. However, this inference is class-level and does not constitute a direct experimental performance advantage.

Molecular Weight
Class-level inference
185.26 vs 115.17 g/mol
(+70 Da, 61% higher)
Higher MW reduces moles per gram purchased; factor into procurement cost-per-mole.
Computed property; no experimental data needed.
Fragment Library Design Molecular Property Ranges Lead-Likeness

Evidence-Supported Application Scenarios


Fragment-Based Library Design with Cyclic Ether Diversity

When constructing a fragment-screening library with balanced physicochemical diversity, 4-(oxolan-3-ylmethoxy)piperidine offers a TPSA of 30.5 Ų, XLogP3-AA of 0.4, and three hydrogen bond acceptor sites, occupying a distinct region of property space relative to simpler 4-alkoxypiperidine fragments [1]. Its oxolane ring introduces conformational restriction and an additional ether oxygen that simple alkyl ethers cannot provide, making it a useful diversity element for probing protein binding sites that accommodate cyclic ether motifs.

Synthetic Elaboration to Bioactive Molecules

The secondary amine of the piperidine ring serves as a reactive handle for N-alkylation, acylation, or sulfonylation, enabling rapid derivatization into more complex pharmacologically relevant scaffolds [1]. The ≥98% purity specification reported by vendors [3] supports its use as an intermediate in multi-step synthetic sequences where impurity carry-through must be minimized. Researchers should verify lot-specific certificates of analysis prior to committing to large-scale synthetic campaigns.

Physicochemical Comparator for SAR Studies

In medicinal chemistry programs exploring 4-alkoxypiperidine SAR, 4-(oxolan-3-ylmethoxy)piperidine can serve as a key comparator representing the cyclic ether sub-series. Its computed physicochemical parameters (MW 185.26, TPSA 30.5 Ų, XLogP3-AA 0.4) [1] differ measurably from those of 4-methoxypiperidine (MW 115.17, TPSA 21.3 Ų, XLogP3-AA 0.2) [2], providing a reference point for understanding how incremental structural changes affect molecular properties. However, the absence of published experimental ADME or potency data for this specific compound means that its use in SAR studies must be accompanied by de novo experimental characterization.

Agrochemical Intermediate Synthesis

The compound's bifunctional nature—combining a nucleophilic secondary amine with a cyclic ether motif—positions it as a potential intermediate for agrochemical discovery, where tetrahydrofuran-containing fragments are increasingly explored for their metabolic stability and solubility profiles. Procurement decisions should prioritize vendors providing ≥98% purity [3] to ensure reproducibility in agrochemical lead generation workflows.

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Cyclic ether motif with additional HBA site
Physicochemical property profiling (TPSA, LogP)
Synthetic Elaboration
Derivatizable secondary amine
Purity verification via lot-specific certificate of analysis
SAR Comparator Studies
Differentiated property profile (TPSA, LogP, MW, HBA)
De novo experimental characterization
Agrochemical Intermediate Synthesis
Bifunctional amine and cyclic ether scaffold
Lot-specific purity verification for synthesis consistency
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